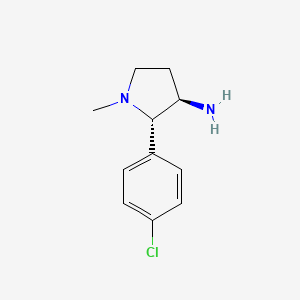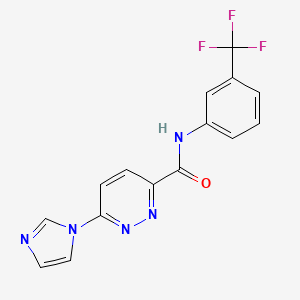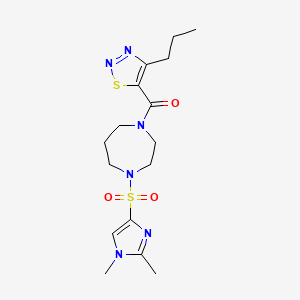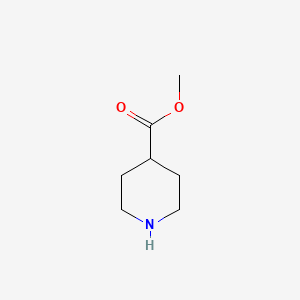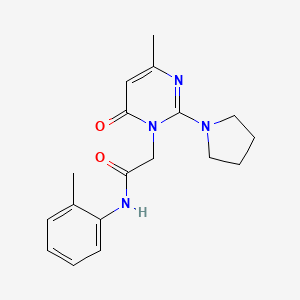
1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic Agents
1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea and its derivatives have been studied for their potential as hypoglycemic agents. Docking calculations predicted the binding affinity between AKR1C1 complexes and sulphonylureas compounds, indicating their potential as antidiabetic agents. Novel compounds synthesized and characterized showed considerable hypoglycemic activity in vivo, with some derivatives being equipotent to the reference drug glibenclamide. This suggests that modifications in their structures could yield more potent anti-diabetic agents (Panchal et al., 2017).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of derivatives starting from 4-(2-pyrimidinyl)piperazine dithiocarbamate. These derivatives demonstrated significant antimicrobial activity against various microorganism strains, highlighting the compound's potential in addressing bacterial infections (Yurttaş et al., 2016).
Crystal Structure and DFT Calculations
The crystal structures of novel piperazine derivatives were determined via single-crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations were conducted to identify reactive sites, indicating the molecules' electrophilic and nucleophilic nature. This research provides valuable insights into the chemical behavior and potential reactivity of such compounds (Kumara et al., 2017).
PPARpan Agonist Synthesis
The synthesis of a potent PPARpan agonist was described, involving a compound with the 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea structure. This research outlined a seven-step synthesis process, providing a methodology for producing this and similar compounds efficiently, which could be crucial for developing new medications targeting the PPAR receptors (Guo et al., 2006).
Anti-TMV and Antimicrobial Activities
New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities. This research underscores the compound's potential in treating viral diseases and bacterial infections, with certain derivatives showing promising activities (Reddy et al., 2013).
properties
IUPAC Name |
1-cyclopentyl-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-30-19-8-6-18(7-9-19)26-10-12-27(13-11-26)20(28)14-17-15-31-22(24-17)25-21(29)23-16-4-2-3-5-16/h6-9,15-16H,2-5,10-14H2,1H3,(H2,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWZTVIXKAIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



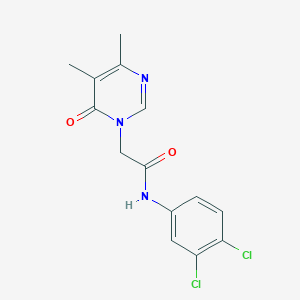
![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide](/img/structure/B2777001.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2777002.png)
![N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2777003.png)
